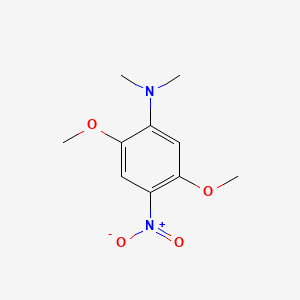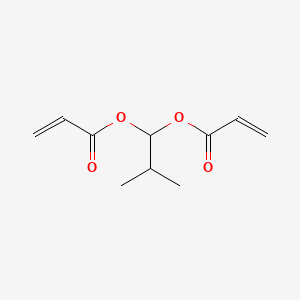
2-Methylpropylidene diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropylidene diacrylate is an organic compound with the molecular formula C10H14O4. It is a diacrylate ester derived from the reaction of acrylic acid with 2-methylpropylidene glycol. This compound is known for its use in the production of polymers and resins, particularly in the field of UV-curable coatings and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropylidene diacrylate can be synthesized through the esterification of 2-methylpropylidene glycol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropylidene diacrylate primarily undergoes polymerization reactions due to the presence of the acrylate groups. These reactions can be initiated by free radicals, UV light, or heat. The compound can also participate in addition reactions with nucleophiles .
Common Reagents and Conditions
Polymerization: Initiated by free radicals (e.g., benzoyl peroxide), UV light, or heat.
Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate groups under mild conditions.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers and resins. These materials are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Wissenschaftliche Forschungsanwendungen
2-Methylpropylidene diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and other biomedical applications.
Industry: Applied in the production of UV-curable coatings, adhesives, and sealants.
Wirkmechanismus
The primary mechanism of action for 2-methylpropylidene diacrylate involves its polymerization to form cross-linked networks. The acrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer network. This network provides the material with its characteristic mechanical strength and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol diacrylate (EGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
Comparison
2-Methylpropylidene diacrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to ethylene glycol diacrylate and polypropylene glycol diacrylate, this compound provides enhanced mechanical properties and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
94231-39-7 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(2-methyl-1-prop-2-enoyloxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-5-8(11)13-10(7(3)4)14-9(12)6-2/h5-7,10H,1-2H2,3-4H3 |
InChI-Schlüssel |
ATRNAQROAWBAHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OC(=O)C=C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


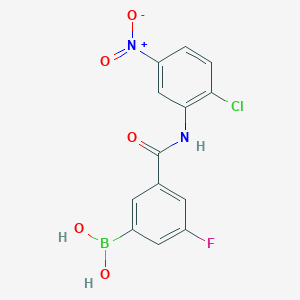
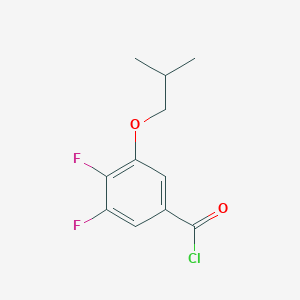

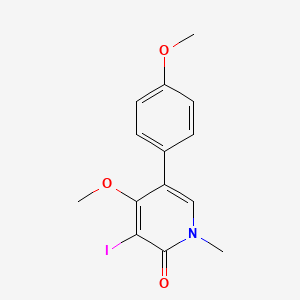
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
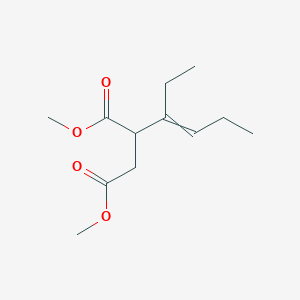
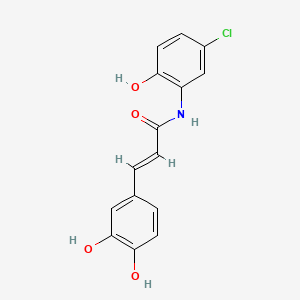
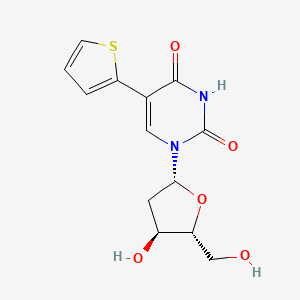
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
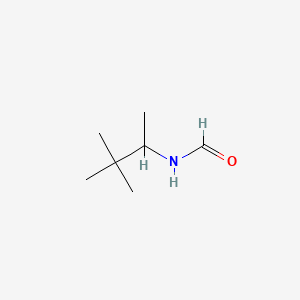
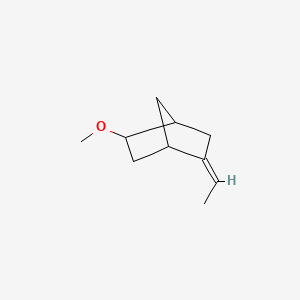
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)

